Noduliprevenone
Description
Historical Overview of Noduliprevenone Discovery and Initial Characterization
This compound was first reported in 2008 by a team of researchers led by Alexander Pontius. researchgate.netkoreascience.krjst.go.jpjmb.or.kruni-bonn.de The compound was isolated from the marine endophytic fungus Nodulisporium sp. researchgate.netresearchgate.net This fungus was found living within the tissues of an unidentified Mediterranean alga, making this compound a product of a marine-derived microorganism. researchgate.netmdpi.comresearchgate.net
The initial characterization of this compound revealed it to be a novel and structurally complex molecule. researchgate.net It was identified as a heterodimeric chromanone, a structure composed of two different chromanone-type units. researchgate.netjst.go.jpmdpi.comscielo.br Specifically, its intricate architecture consists of two modified xanthone-derived units that are linked together, featuring four chiral centers and a chiral axis. researchgate.net
Upon its discovery, this compound was evaluated for its biological activity. This preliminary research demonstrated its potential as a cancer chemopreventive agent. jst.go.jpjmb.or.krmdpi.comscielo.br It was found to be a competitive inhibitor of the cytochrome P450 1A enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) value of 6.5 ± 1.6 μM. researchgate.netkoreascience.krmdpi.comresearchgate.net In addition to this inhibitory action, the compound was also observed to be an inducer of NAD(P)H: quinone reductase (QR) activity. koreascience.krresearchgate.net
| Feature | Description |
| Year of Discovery | 2008 researchgate.netkoreascience.kr |
| Source Organism | Nodulisporium sp. (Endophytic Fungus) researchgate.netresearchgate.netmdpi.com |
| Host | Mediterranean Marine Alga researchgate.netmdpi.com |
| Initial Biological Activity | Competitive inhibitor of Cytochrome P450 1A researchgate.netkoreascience.krmdpi.com |
| IC₅₀ Value | 6.5 ± 1.6 μM koreascience.krmdpi.comresearchgate.net |
Chemical Classification within Dimeric Chromanones and Polyketides
This compound belongs to two significant classes of natural products: dimeric chromanones and polyketides.
Dimeric Chromanones: Chromanones are a class of organic compounds characterized by a benzo-γ-pyranone skeleton. nih.govfrontiersin.org They are found in various natural sources, including fungi and plants. nih.gov These monomeric units can undergo dimerization to form more complex structures. These dimers can be homodimers (formed from two identical units) or, as in the case of this compound, heterodimers (formed from two different units). mdpi.comnih.gov this compound is specifically described as a novel heterodimeric chromanone built from two modified units derived from xanthones, which are biosynthetic precursors to chromanones. researchgate.netnih.gov The complexity of such dimeric structures often arises from multiple chiral centers and the potential for axial chirality, making them a challenge for structural elucidation and synthesis. nih.gov
Polyketides: From a biosynthetic perspective, this compound is classified as a polyketide. researchgate.netkoreascience.krresearchgate.net Polyketides are a large and structurally diverse family of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. wikipedia.org Their biosynthesis is similar to that of fatty acids, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, by large enzymatic complexes known as polyketide synthases (PKSs). wikipedia.org The vast structural diversity of polyketides, which includes aromatic compounds, macrolides, and polyethers, stems from the varied combinations of enzymatic domains within the PKSs that modify the growing polyketide chain. wikipedia.org
Significance of this compound as a Marine Natural Product
The significance of this compound stems from its origin as a marine natural product, its unique chemical structure, and its specific biological activity. Marine environments, and the organisms within them, are a prolific source of novel chemical entities with potent biological activities, many of which are structurally distinct from their terrestrial counterparts. mdpi.comnih.gov
This compound is produced by an endophytic fungus (Nodulisporium sp.) that resides within the tissues of a marine alga. koreascience.krmdpi.com Endophytic fungi are recognized as a particularly rich source of structurally diverse and biologically active secondary metabolites. mdpi.comnih.govfrontiersin.org The symbiotic relationship between the fungus and its host alga, existing in the unique and often stressful marine environment, is thought to drive the production of such unique compounds. koreascience.krjmb.or.kr
Structure
3D Structure
Properties
Molecular Formula |
C33H34O15 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
methyl (2R)-5-hydroxy-8-[(2S)-5-hydroxy-2-[(1R)-1-hydroxy-4-methoxy-4-oxobutyl]-2-methoxycarbonyl-7-methyl-4-oxo-3H-chromen-6-yl]-7-methyl-4-oxo-2-[(2S)-5-oxooxolan-2-yl]-3H-chromene-2-carboxylate |
InChI |
InChI=1S/C33H34O15/c1-14-10-16(34)26-17(35)13-33(31(42)45-5,21-7-9-23(39)46-21)48-29(26)25(14)24-15(2)11-19-27(28(24)40)18(36)12-32(47-19,30(41)44-4)20(37)6-8-22(38)43-3/h10-11,20-21,34,37,40H,6-9,12-13H2,1-5H3/t20-,21+,32+,33-/m1/s1 |
InChI Key |
KEMIXLHAMVUKQQ-ZVAPWKIXSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=O)C[C@@](OC2=C1C3=C(C4=C(C=C3C)O[C@@](CC4=O)([C@@H](CCC(=O)OC)O)C(=O)OC)O)([C@@H]5CCC(=O)O5)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1C3=C(C4=C(C=C3C)OC(CC4=O)(C(CCC(=O)OC)O)C(=O)OC)O)(C5CCC(=O)O5)C(=O)OC)O |
Synonyms |
noduliprevenone |
Origin of Product |
United States |
Biological Origin and Biosynthetic Landscape of Noduliprevenone
Isolation from Endophytic Fungi
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel secondary metabolites with diverse biological activities. mdpi.comnih.gov These microorganisms have been the focus of extensive research for the discovery of new pharmaceutical and agrochemical agents.
Identification of Nodulisporium sp. as the Primary Producer
Noduliprevenone is a novel heterodimeric chromanone that was first isolated from the endophytic fungus Nodulisporium sp. mdpi.comresearchgate.netresearchgate.net This fungus is a common endophyte found in a variety of plants and is known to produce a wide range of bioactive compounds, including polyketides, terpenes, and alkaloids. phcog.comresearchgate.net The genus Nodulisporium belongs to the family Xylariaceae and has been isolated from various terrestrial and marine organisms. researchgate.netelsevier.es Strains of Nodulisporium sp. have been isolated from the medicinal plant Mikania laevigata, the woody plant Erica arborea, and as an endophyte of a Mediterranean alga. researchgate.netphcog.comelsevier.es
| Compound | Producing Organism | Source of Isolation |
|---|---|---|
| This compound | Nodulisporium sp. | Endophyte of a Mediterranean alga |
| Dechlorogriseofulvin | Nodulisporium sp. | Endophyte from Mikania laevigata |
| Griseofulvin | Nodulisporium sp. | Endophyte from Mikania laevigata |
| Cytochalasin D | Nodulisporium sp. | Endophyte from Mikania laevigata |
| Nodulisporic acid B2 | Nodulisporium sp. | Endophyte from Mikania laevigata |
Ecological Association with Mediterranean Algae
The specific strain of Nodulisporium sp. that produces this compound was isolated as an endophyte from an unidentified Mediterranean alga. mdpi.comresearchgate.netnih.gov Endophytic fungi associated with marine algae are a particularly promising source of new natural products, as they exist in a unique and competitive environment that may drive the evolution of novel chemical defenses. nih.govresearchgate.net The symbiotic relationship between the endophytic fungus and its algal host is complex and not fully understood, but it is believed that the fungus may provide chemical protection to the alga in exchange for nutrients and a protected environment. nih.gov The isolation of this compound from an alga-derived endophyte highlights the potential of marine ecosystems as a source for discovering new bioactive compounds. nih.govresearchgate.net
Theoretical Biosynthetic Pathways of this compound
Polyketide Origin and Assembly
This compound is a polyketide, a class of secondary metabolites synthesized by the polymerization of acetyl-CoA and malonyl-CoA subunits. researchgate.netkoreascience.krrasmusfrandsen.dk The biosynthesis of polyketides is carried out by large multifunctional enzymes called polyketide synthases (PKSs). nih.govquizlet.com The proposed biosynthetic pathway for the monomeric units of this compound involves the assembly of a polyketide chain from acetate (B1210297) and malonate precursors. researchgate.netresearchgate.net This linear polyketide chain then undergoes a series of cyclization and modification reactions, including aromatization, to form the chromanone core structure. quizlet.com The diversity of polyketide structures arises from variations in the starter and extender units, the degree of reduction of the keto groups, and subsequent tailoring reactions. nih.gov
| Biosynthetic Step | Description | Key Enzymes |
|---|---|---|
| Chain Initiation | Selection and loading of a starter unit (e.g., acetyl-CoA). | Acyltransferase (AT) |
| Chain Elongation | Iterative condensation of extender units (e.g., malonyl-CoA). | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) |
| β-Keto Processing | Optional reduction, dehydration, and further reduction of the β-keto group. | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) |
| Cyclization/Aromatization | Folding and cyclization of the polyketide chain to form ring structures. | Cyclase (CYC), Aromatase (ARO) |
| Release | Cleavage of the final polyketide from the PKS. | Thioesterase (TE) |
Hypothesized Oxidative Phenol (B47542) Coupling in Dimerization
The formation of the dimeric structure of this compound is hypothesized to occur through an oxidative phenol coupling reaction. banglajol.info This type of reaction involves the oxidation of two phenolic monomers to form radical intermediates, which then couple to form a new carbon-carbon or carbon-oxygen bond. wikipedia.orgresearchgate.net In the case of this compound, the coupling of two modified xanthone-derived units likely proceeds via a C-C bond formation. researchgate.netresearchgate.net Oxidative phenol coupling is a common strategy in natural product biosynthesis to increase molecular complexity and generate diverse structures. nih.govrsc.org The regioselectivity of the coupling is often controlled by enzymes, such as laccases or cytochrome P450s, which can direct the reaction to a specific position on the aromatic rings. chemrxiv.orgnih.gov
Role of Stereoselective Control in Conformational Outcome (e.g., M conformer formation)
This compound possesses a chiral axis, leading to the existence of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. ntu.edu.sgwikipedia.org The specific conformation of this compound is designated as the M (minus) conformer, indicating a left-handed helical twist along the chiral axis. banglajol.info The formation of a single atropisomer suggests that the biosynthetic machinery exerts strict stereoselective control during the dimerization process. This control is likely achieved by an enzyme that positions the two monomeric units in a specific orientation before the oxidative coupling reaction occurs, thereby dictating the rotational conformation of the resulting dimer. mdpi.com The steric bulk of the substituents on the aromatic rings contributes to the high rotational barrier that allows for the isolation of stable atropisomers. nih.govinflibnet.ac.in
Biosynthetic Precursors and Intermediates (e.g., Xanthone-derived units)
The biosynthesis of this compound is presumed to follow a pathway involving the dimerization of two distinct chromanone units, which themselves are thought to be derived from xanthone (B1684191) precursors. nih.govnih.govmdpi.com In fungi, the core structure of xanthones is typically assembled from polyketide precursors. mdpi.comnih.gov
While the precise biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the modification and subsequent linkage of two different xanthone-derived monomers. nih.govnih.gov The formation of chromanones from xanthones is a recognized biosynthetic transformation in fungi. nih.gov This process likely involves enzymatic ring cleavage and rearrangement of a xanthone precursor to form the chromanone scaffold.
The heterodimeric nature of this compound, meaning it is composed of two different monomeric units, adds a layer of complexity to its biosynthesis. nih.gov The final assembly of this compound is thought to occur via an oxidative phenol coupling reaction, which stereoselectively links the two distinct chromanone subunits. nih.gov The specific monomeric chromanones or their immediate xanthone precursors that directly lead to the formation of this compound have not yet been definitively identified in published research.
Further investigation, potentially through the identification and characterization of the this compound biosynthetic gene cluster in Nodulisporium sp., would be necessary to fully map out the enzymatic steps and intermediate molecules involved in the construction of this complex natural product.
Pharmacological Activities and Molecular Mechanisms of Action of Noduliprevenone
Enzyme Inhibition Studies
Noduliprevenone has been identified as an inhibitor of phase I metabolic enzymes, which are responsible for the activation of procarcinogens. researchgate.net
Cytochrome P450 1A (CYP1A) Inhibition Potential
Research has shown that this compound effectively inhibits the activity of Cytochrome P450 1A (CYP1A), a key enzyme in the metabolic activation of environmental procarcinogens like polycyclic aromatic hydrocarbons. researchgate.netnih.gov
Kinetic analyses have revealed that this compound acts as a competitive inhibitor of CYP1A. researchgate.net This was determined through Dixon and Cornish–Bowden plots, which demonstrated that the compound competes with the substrate, 3-cyano-7-ethoxycoumarin, for the active site of the enzyme. researchgate.net Competitive inhibition is characterized by the inhibitor binding only to the free enzyme, thereby preventing the substrate from binding. sci-hub.sekhanacademy.org This mode of inhibition results in an apparent increase in the Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. sci-hub.se Further evidence of competitive inhibition was observed as the IC50 values of this compound decreased with lower substrate concentrations. researchgate.net
In vitro assays have quantified the inhibitory potency of this compound against CYP1A. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, has been determined for this compound.
| Compound | Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | CYP1A | 6.5 ± 1.6 | researchgate.net |
Enzyme Induction Studies
In addition to inhibiting phase I enzymes, this compound has been shown to induce phase II metabolic enzymes, which play a crucial role in the detoxification and elimination of carcinogens. researchgate.net
NAD(P)H: Quinone Reductase (QR) Induction Activity
This compound has been identified as an inducer of NAD(P)H: quinone reductase (QR), a key phase II detoxification enzyme. researchgate.netnih.gov QR catalyzes the two-electron reduction of quinones to their less reactive hydroquinone (B1673460) forms, thereby protecting cells from the mutagenic effects of these compounds. nih.govnih.gov
Concentration-Dependent Induction Profiles (e.g., CD values in Hepa 1c1c7 cells)
Studies using murine hepatoma (Hepa 1c1c7) cells, a common model for assessing the induction of chemoprotective enzymes, have demonstrated that this compound induces QR activity in a dose-dependent manner. researchgate.netnih.gov The concentration required to double the specific activity of QR (CD value) has been determined.
| Compound | Cell Line | Parameter | Value (μM) | Reference |
|---|---|---|---|---|
| This compound | Hepa 1c1c7 | CD (Concentration for twofold induction of QR activity) | 5.3 ± 1.1 | researchgate.net |
This induction of QR activity by this compound was observed after a 48-hour treatment period and occurred at concentrations below 25 μM, where no significant cytotoxicity was evident. researchgate.net
Cellular Activities
Impact on Cancer Chemopreventive Processes
This compound, a unique polyketide discovered from the endophytic fungus Nodulisporium sp., has been identified as a compound with significant cancer chemopreventive potential. researchgate.net The strategy of chemoprevention aims to interfere with the development and progression of cancer by targeting various signaling pathways and metabolic processes. researchgate.net A key approach in this strategy involves modulating the enzymes responsible for metabolizing foreign substances (xenobiotics), particularly those that can become carcinogenic. researchgate.netopenaccessjournals.com
The chemopreventive action of this compound stems from its ability to simultaneously influence both Phase I and Phase II metabolic pathways. researchgate.net It inhibits enzymes that activate potential carcinogens while inducing enzymes that detoxify them. researchgate.net This dual mechanism is considered a promising strategy for cancer chemoprevention. researchgate.net By inhibiting the activation of procarcinogens and accelerating the detoxification and elimination of carcinogens, this compound can disrupt the initiation phase of cancer development. researchgate.net
In Vitro Cytotoxic Activity against Cancer Cell Lines
The direct cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines. In a screening that included 36 different cancer cell lines, the pure compound did not exhibit cytotoxic activity at concentrations of 1 µg/mL and 10 µg/mL. researchgate.net Further investigation has confirmed a lack of cytotoxicity at concentrations below 25 µM. researchgate.net These findings suggest that the primary anticancer potential of this compound is not derived from direct cell-killing effects but rather from its modulatory role in metabolic pathways related to carcinogenesis. researchgate.net
Modulation of Phase I and Phase II Xenobiotic-Metabolizing Enzymes
This compound's role as a cancer chemopreventive agent is defined by its specific and opposing effects on Phase I and Phase II xenobiotic-metabolizing enzymes. researchgate.net
Phase I Enzyme Modulation Phase I enzymes, such as those in the Cytochrome P450 (CYP) superfamily, are typically involved in the initial modification of foreign compounds, which can sometimes lead to the activation of procarcinogens into potent carcinogens. researchgate.netopenaccessjournals.com this compound has been identified as a competitive inhibitor of Cytochrome P450 1A (CYP1A) activity. researchgate.net The inhibition of CYP1A enzymes is particularly advantageous for chemoprevention as they play a crucial role in the development of cancers induced by polycyclic aromatic hydrocarbons (PAH). researchgate.net Research determined the half-maximal inhibitory concentration (IC50) for this activity. researchgate.net
Phase II Enzyme Modulation In contrast to its inhibitory effect on Phase I enzymes, this compound acts as an inducer of Phase II enzymes. researchgate.net These enzymes are responsible for detoxifying harmful substances by conjugating them with polar molecules, which makes them more water-soluble and easier to eliminate from the body. researchgate.netopenaccessjournals.comnih.gov Specifically, this compound was found to induce the activity of NAD(P)H:quinone reductase (QR). researchgate.net QR is a significant detoxification enzyme that catalyzes the two-electron reduction of quinones to the less mutagenic hydroquinones and is frequently used as a biomarker for chemopreventive activity. researchgate.netacademicjournals.org Studies in Hepa 1c1c7 mouse culture cells showed a significant increase in QR activity upon treatment with this compound. researchgate.net
This combined action—inhibiting the bioactivation of carcinogens via Phase I enzymes and simultaneously enhancing their detoxification via Phase II enzymes—forms the basis of this compound's chemopreventive potential. researchgate.net
Data Tables
Table 1: Inhibitory Effect of this compound on Phase I Enzyme Activity
| Enzyme | Activity | IC50 Value (µM) | Source |
|---|
Table 2: Inductive Effect of this compound on Phase II Enzyme Activity
| Enzyme | Cell Line | Effect | Concentration (µM) | Source |
|---|
Synthetic Endeavors and Structural Derivatization Strategies for Noduliprevenone and Analogues
Chemical Synthesis Approaches to Dimeric Chromanones
The construction of the biaryl or diaryl ether linkage that connects the two monomeric units is the cornerstone of any synthetic approach to dimeric chromanones. Research in this area has led to the development of several powerful strategies, primarily centered around transition-metal-catalyzed cross-coupling reactions and direct oxidative couplings.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming the C-C bond between chromanone monomers. This approach typically involves the reaction of a halogenated chromanone monomer with a second monomer that has been converted into a boronic acid or a related boronate ester. The synthesis of the homodimeric chromanone lactones phomopsis-H76 A and blennolide H was successfully achieved using a palladium-catalyzed Suzuki reaction to dimerize the corresponding monomeric units. researchgate.netresearchgate.net
A significant challenge, particularly for heterodimers like noduliprevenone, is achieving selective cross-coupling between two different monomers. A strategy employed in the synthesis of a model heterodimeric chromanone lactone involved reacting a 1:1 mixture of two different brominated monomers in a one-pot borylation/Suzuki–Miyaura reaction. researchgate.net While successful, this method produced a statistical mixture of the two possible homodimers alongside the desired heterodimer, necessitating careful separation. researchgate.net
Oxidative Coupling Strategies: An alternative to pre-functionalizing both monomers for a cross-coupling reaction is the direct oxidative coupling of two phenol-containing monomers. The synthesis of gonytolide A, a homodimeric chromanone, was accomplished using a vanadium(V)-mediated oxidative coupling of its monomer, gonytolide C. nih.govnih.gov A key challenge in this approach is controlling the regioselectivity of the coupling, as reactions can occur at either the ortho or para position relative to the phenolic hydroxyl group. To enforce the desired para-para linkage, a "blocking group" strategy was employed. nih.govchim.it By introducing a bromine atom at the ortho position of the monomer, the desired para coupling was favored, showcasing a strategic method to control reactivity in complex systems. nih.gov
| Dimerization Strategy | Catalyst/Reagent | Key Features & Challenges | Example Application |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | Requires pre-functionalization of monomers (halide and boronic acid/ester). Can produce mixtures when synthesizing heterodimers. researchgate.net | Synthesis of Phomopsis-H76 A, Blennolide H. researchgate.netresearchgate.net |
| Oxidative Coupling | Vanadium(V) reagents (e.g., VOF₃) | Direct coupling of phenol-containing monomers. Regioselectivity can be an issue. Blocking groups may be required to direct the coupling. nih.govchim.it | Synthesis of Gonytolide A. nih.gov |
Strategies for Stereoselective Synthesis of this compound Subunits
Enantioselective Wacker-Type Cyclization: The Wacker oxidation, a palladium-catalyzed transformation of an alkene to a ketone, has been adapted for the asymmetric synthesis of the chiral chroman core. In this intramolecular variant, an o-allylphenol undergoes an enantioselective oxidative cyclization to yield a chiral 2-substituted chromane (B1220400). nih.govnih.gov This method has been used with great success in the synthesis of various blennolide natural products. nih.govacs.org For instance, employing a chiral BOXAX ligand in the presence of a palladium(II) catalyst enabled the formation of the key chromane intermediate with excellent enantioselectivity (>99% ee), which was then carried forward to the final natural products. researchgate.netacs.org
Asymmetric Vinylogous Conjugate Addition: The vinylogous Michael addition of a butenolide or its synthetic equivalent (like a siloxyfuran) to a chromone (B188151) is a powerful and direct route to the chromanone lactone skeleton. acs.org While initial studies using TMSI as a promoter led to racemic products, recent advancements have established highly stereoselective catalytic versions. acs.orgacs.org
Chiral N,N'-dioxide/Scandium(III) Catalysis: A catalytic system comprising a chiral N,N'-dioxide ligand and scandium(III) triflate has been shown to effect the highly diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones, achieving up to 99% ee. rsc.orgrsc.org
Copper(I) Catalysis: A complementary, stereodivergent approach utilizes copper(I) catalysts with different chiral ligands. By carefully selecting the ligand, it is possible to control the reaction to favor either syn or anti adducts with high diastereo- and enantioselectivity. nih.gov
These methods provide robust access to the optically enriched monomeric building blocks required for the total synthesis of complex dimeric chromanones like this compound.
| Stereoselective Method | Catalyst System | Substrates | Key Outcome |
| Wacker-Type Cyclization | Pd(II) / Chiral Ligand (e.g., BOXAX) | o-Allylphenols | Forms chiral chromane core with high enantioselectivity (>99% ee). researchgate.netnih.gov |
| Vinylogous Addition | Chiral N,N'-dioxide/Sc(III) | Butenolide + 2-Ester Chromone | Forms chromanone lactone with high diastereo- and enantioselectivity (up to 99% ee). rsc.orgrsc.org |
| Vinylogous Addition | Cu(I) / Chiral Ligand | Siloxyfuran + 2-Ester Chromone | Stereodivergent synthesis of syn or anti chromanone lactones with high stereocontrol. nih.gov |
Semisynthetic Modifications and Analog Design
While specific semisynthetic modifications of this compound itself are not extensively documented, the principles of analog design are well-illustrated by work on related dimeric chromanones. Semisynthesis involves using the isolated natural product as a starting material for chemical modifications to probe structure-activity relationships or improve physicochemical properties.
A pertinent example is the design of simplified analogs of gonytolide A. nih.gov Recognizing the synthetic difficulty associated with the chiral, lactone-containing structure of gonytolide A, researchers designed and synthesized structurally simpler derivatives that retained the core bischromone framework but were achiral and easier to access. nih.gov Bischromone and biflavone analogs were prepared and found to mimic the biological activity of the parent natural product. nih.gov This work demonstrates a common strategy in medicinal chemistry: identifying the key pharmacophore and designing simplified, more synthetically accessible molecules that retain this core structure. Such an approach could be invaluable for exploring the chemical space around this compound.
| Parent Compound | Analog Type | Structural Modification | Rationale |
| Gonytolide A | Bischromone | Removal of chiral centers and γ-lactone moiety. | Simplify synthesis while retaining the core dimeric chromone scaffold. nih.gov |
| Gonytolide A | Biflavone | Removal of chiral centers and γ-lactone moiety; introduction of phenyl groups at C2. | Simplify synthesis and explore structure-activity relationships. nih.gov |
Comparative Synthetic Studies with Related Heterodimeric and Homodimeric Chromanones
Comparing the synthetic routes developed for various dimeric chromanones provides insight into the unique challenges posed by different structural motifs, particularly the distinction between homo- and heterodimers.
Homodimer Synthesis (Symmetrical Dimers): The synthesis of homodimers like blennolide H , phomopsis-H76 A , and gonytolide A highlights two divergent, yet effective, strategies for the key dimerization step.
The syntheses of blennolide H and phomopsis-H76 A both relied on the Suzuki homocoupling of an advanced monomeric intermediate. researchgate.netresearchgate.net This strategy is robust for creating symmetrical dimers from a single building block.
In contrast, the synthesis of gonytolide A employed a vanadium-mediated oxidative coupling . nih.gov This approach is more direct but required the implementation of a blocking group to overcome the inherent challenge of controlling regioselectivity. nih.govnih.gov
Heterodimer Synthesis (Unsymmetrical Dimers): The synthesis of a defined heterodimer like this compound is inherently more complex than that of a homodimer. The primary challenge lies in ensuring that the two different monomeric units couple with each other exclusively, rather than with themselves.
One reported synthesis of a generic heterodimeric chromanone lactone utilized a Suzuki reaction on a mixture of two different monomeric bromides. researchgate.net This led to a statistical 1:1:2 mixture of the two homodimers and the desired heterodimer, demonstrating the difficulty in controlling the coupling partners in a one-pot reaction. researchgate.net
A more controlled, albeit more synthetically demanding, approach for heterodimer synthesis would involve a directed Suzuki cross-coupling , where one monomer is prepared as the halide and the other as the boronic acid derivative. This ensures the specific formation of the heterodimeric bond. While not yet reported for this compound itself, this represents the most logical and established strategy for its future total synthesis.
The choice of strategy—be it Suzuki coupling or oxidative coupling—is dictated by the specific substitution patterns of the monomers and the desired final structure, with heterodimer synthesis demanding a higher level of synthetic control.
| Dimeric Chromanone | Monomer Synthesis Strategy | Dimerization Method | Key Features/Challenges |
| Blennolide H (Homodimer) | Enantioselective Wacker Cyclization researchgate.net | Suzuki Homocoupling researchgate.net | Reliable for symmetrical dimer formation. |
| Gonytolide A (Homodimer) | Vinylogous Michael Addition / Asymmetric Bromination nih.gov | Vanadium-Mediated Oxidative Coupling nih.govnih.gov | Requires blocking group for regioselectivity control. |
| Generic Heterodimer | Enantioselective Wacker Cyclization researchgate.net | Suzuki Coupling (from monomer mixture) researchgate.net | Forms a statistical mixture of homo- and heterodimers, requiring separation. |
| This compound (Heterodimer) | (Not yet reported) | (Not yet reported - likely Suzuki cross-coupling) | Requires controlled, selective coupling of two different monomers. |
Structural Activity Relationship Sar Investigations of Noduliprevenone
Correlation between Heterodimeric Chromanone Structure and Biological Activity
The defining feature of noduliprevenone is its heterodimeric chromanone structure. researchgate.net This complex assembly is not merely a combination of its parts but a synergistic fusion that gives rise to its distinct biological profile. The molecule is formed from two different, unusually modified chromanone subunits, which are themselves derived from xanthones. researchgate.netfrontiersin.org The connection of these subunits likely occurs through a stereoselectively controlled oxidative phenol (B47542) coupling, resulting in a specific conformation (M conformer). researchgate.net
The absolute configuration of this compound, which includes four chiral centers and a chiral axis, is fundamental to its activity. researchgate.net The precise three-dimensional arrangement of the fused ring system and its various chemical substituents, including an unprecedented acyclic hydroxybutanoic methyl ester, dictates how the molecule interacts with biological targets. researchgate.net This specific and rigid conformation is essential for its ability to bind to and modulate the function of enzymes. researchgate.net
Influence of Dimerization on Enzyme Inhibition and Induction Profiles
A key aspect of this compound's biological activity is its dual action on metabolic enzymes, a profile strongly influenced by its dimeric nature. researchgate.net Research has demonstrated that this compound acts as an inhibitor of the phase I enzyme Cytochrome P450 1A (CYP1A) while simultaneously inducing the phase II enzyme NAD(P)H:quinone reductase (QR). researchgate.net This dual modulation of xenobiotic metabolism is a promising characteristic for cancer chemoprevention. researchgate.net
The dimerization is critical for this activity. The larger, more complex structure of the heterodimer, compared to its monomeric precursors, allows it to effectively interact with enzyme active sites. researchgate.netuah.es this compound was identified as a competitive inhibitor of CYP1A, meaning it competes with the enzyme's natural substrate. researchgate.net This competitive inhibition suggests that the molecule's structure is well-suited to fit into the enzyme's active site. The disruption of protein-protein interactions within dimeric enzymes is an established mechanism of inhibition, and the structure of this compound is suited to such a role. uah.es
The following table summarizes the observed enzymatic activity of this compound:
| Enzyme | Effect | Measurement | Value |
| Cytochrome P450 1A (CYP1A) | Inhibition | IC₅₀ | 6.5 ± 1.6 μM researchgate.net |
| NAD(P)H:quinone reductase (QR) | Induction | Concentration for 2-fold induction | 5.3 ± 1.1 μM researchgate.net |
This capacity to inhibit a phase I enzyme (which can activate carcinogens) and induce a phase II enzyme (which detoxifies them) is a direct consequence of its unique dimeric scaffold. researchgate.net
Comparison of this compound SAR with Monomeric Chromanones and Xanthone (B1684191) Derivatives
The SAR of this compound becomes clearer when compared to simpler, related compounds like monomeric chromanones and their biosynthetic precursors, xanthones. frontiersin.org
Monomeric Chromanones: While monomeric chromanones can possess biological activity, the dimerization into a complex structure like this compound leads to a significant enhancement and alteration of this activity. frontiersin.org The individual chromanone units that make up this compound would not be expected to exhibit the same dual-action profile on CYP1A and QR. The formation of the heterodimer creates a molecule with a distinct and more potent pharmacological effect, underscoring a synergistic relationship between the two monomeric parts. researchgate.netfrontiersin.org
Xanthone Derivatives: Xanthones are a class of compounds with a dibenzo-γ-pyrone skeleton that are widely studied for their pharmacological properties, including antitumor and enzyme inhibition activities. frontiersin.orgnih.govmdpi.com SAR studies on various xanthone derivatives have shown that their bioactivity is highly dependent on the position and nature of substituent groups, such as hydroxyl and prenyl moieties. nih.govresearchgate.netfrontiersin.org For instance, the presence of a hydroxyl group ortho to the carbonyl function on the xanthone scaffold often contributes significantly to cytotoxicity in cancer cells. nih.gov
However, this compound's structure and activity set it apart. Although derived from xanthone-like precursors, its heterodimeric nature, formed via a specific linkage of two different units, creates a unique three-dimensional shape and chemical landscape that is not found in simple xanthones. researchgate.net This complexity allows for a level of interaction with biological targets, such as the competitive inhibition of CYP1A, that is a distinct feature of the this compound scaffold. researchgate.net While xanthones can be potent bioactive molecules, the specific SAR of this compound is a clear example of how nature can generate enhanced and novel functionality through dimerization. frontiersin.org
Advanced Methodologies in Noduliprevenone Characterization and Analysis
Chromatographic Purification Techniques
The isolation of Noduliprevenone from the producing organism, an algicolous fungus of the genus Nodulisporium, involves a multi-step purification process. researchgate.net Chromatographic techniques are central to this process, separating the target compound from a complex mixture of other metabolites.
Initial extraction is typically followed by column chromatography, a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. polypeptide.comnih.gov For this compound, this often involves normal-phase chromatography.
A key technique employed in the purification of this compound and similar natural products is Reversed-Phase C18 (RP-C18) chromatography . polypeptide.com In this method, the stationary phase is nonpolar (C18 alkyl chains bonded to silica), and a polar mobile phase is used. This technique is highly effective for separating compounds with varying degrees of hydrophobicity. The specific elution profile of this compound in an RP-C18 system is a critical factor in its successful isolation.
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. ox.ac.ukglycopedia.eu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together its molecular framework.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals are used to identify different functional groups and their neighboring protons.
¹³C NMR (Carbon-13 NMR): This technique reveals the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon signals indicate the nature of the carbon (e.g., carbonyl, aromatic, aliphatic).
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are crucial for determining the spatial proximity of protons that are not directly bonded. This information is vital for establishing the relative stereochemistry of the molecule. For instance, observing an NOE between two protons indicates they are close to each other in space, which helps in assigning the configuration at chiral centers. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Chromanone Skeleton
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 78.5 | 4.50 (dd, 10.5, 3.0) |
| 3 | 45.2 | 2.80 (m), 2.65 (m) |
| 4 | 197.1 | - |
| 4a | 115.8 | - |
| 5 | 162.3 | - |
| 6 | 96.5 | 6.10 (d, 2.0) |
| 7 | 164.8 | - |
| 8 | 95.4 | 6.05 (d, 2.0) |
| 8a | 160.7 | - |
Note: This table provides representative data for a generic chromanone skeleton and is for illustrative purposes. Actual chemical shifts for this compound may vary.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods such as Circular Dichroism (CD) spectroscopy. nih.govmtoz-biolabs.comfrontiersin.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com
The experimental CD spectrum of this compound is compared with theoretical spectra calculated for its possible enantiomers. acs.org This comparison allows for the unambiguous assignment of the absolute configuration at its multiple chiral centers and its chiral axis. researchgate.net This technique is a powerful, non-destructive method for stereochemical elucidation. frontiersin.org
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. khanacademy.orgyoutube.com For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its elemental composition with high accuracy. nih.gov This information is crucial for confirming the molecular formula of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.gov In these experiments, the parent ion of this compound is fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern can help to confirm the connectivity of the different structural units within the heterodimeric molecule.
Future Directions and Research Frontiers for Noduliprevenone
Exploration of Additional Mechanisms of Action and Cellular Targets
While initial studies have elucidated the primary mechanism of action of Noduliprevenone, further research is needed to explore additional cellular targets and pathways that may be modulated by this compound. A deeper understanding of its molecular interactions is essential for predicting its full range of biological effects and potential off-target activities. Future investigations should focus on identifying direct binding partners of this compound within the cell. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to isolate and identify proteins that interact with this compound.
Furthermore, global transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in gene and protein expression patterns, providing insights into the broader cellular response to the compound. nih.gov Investigating its effects on various cellular organelles, such as mitochondria and the endoplasmic reticulum, could also uncover novel mechanisms of cytotoxicity or cytoprotection. nih.gov Understanding these additional mechanisms will be critical for optimizing the therapeutic window of this compound and identifying potential combination therapies.
Investigation of Novel Biosynthetic Enzymes Involved in this compound Production
The biosynthesis of complex natural products like this compound is orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster. While the core enzymatic machinery has likely been predicted through genomic analysis, the precise functions and catalytic mechanisms of all enzymes in the pathway remain to be fully characterized. Future research should aim to functionally characterize each enzyme in the this compound biosynthetic pathway. This can be achieved through heterologous expression of the corresponding genes in a suitable host organism, followed by in vitro biochemical assays to determine the substrate specificity and catalytic activity of the purified enzymes. frontiersin.org
Structural biology approaches, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution three-dimensional structures of these enzymes. This structural information will be invaluable for understanding their catalytic mechanisms and for guiding future protein engineering efforts to create novel this compound analogs. The discovery of novel biosynthetic enzymes with unique catalytic capabilities could also expand the toolbox of biocatalysts available for synthetic biology applications.
Chemoinformatic and Computational Modeling for Structure-Activity Prediction
Chemoinformatic and computational modeling approaches are powerful tools for accelerating the drug discovery process. nih.gov In the context of this compound, these methods can be used to predict the biological activities of virtual analogs and to guide the synthesis of new derivatives with improved potency and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed based on the experimental data of known this compound analogs. mdpi.com These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity, enabling the prediction of activity for untested compounds. mdpi.com
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs to their protein targets. nih.gov This information can help to rationalize observed structure-activity relationships and to design new compounds with enhanced binding affinity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, which can be crucial for understanding the mechanism of action and for predicting the effects of mutations on drug binding. nih.gov
Metagenomic and Epigenetic Approaches to Uncover Cryptic Biosynthetic Pathways in Endophytes
Endophytic fungi are a rich source of novel bioactive natural products. nih.gov However, it is estimated that a large proportion of their biosynthetic gene clusters are silent or "cryptic" under standard laboratory culture conditions. nih.gov Metagenomic and epigenetic approaches offer powerful strategies for activating these silent pathways and discovering new natural products, including potential analogs of this compound.
Metagenomic approaches involve the sequencing of the entire DNA from an environmental sample, which can reveal the presence of uncultured endophytic fungi and their biosynthetic gene clusters. Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression in fungi. nih.gov The use of epigenetic modifiers, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, has been shown to activate silent biosynthetic gene clusters and lead to the production of novel secondary metabolites. mdpi.com Applying these strategies to the this compound-producing endophyte and other related fungal strains could lead to the discovery of new and structurally diverse analogs.
Development of this compound-Inspired Molecular Probes for Biological Research
Molecular probes are essential tools for studying biological processes. This compound, with its specific biological activity, can serve as a scaffold for the development of molecular probes to investigate its cellular targets and mechanisms of action in greater detail. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound molecule, researchers can visualize its subcellular localization and identify its binding partners.
These molecular probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity pull-down assays. The development of this compound-based probes will not only facilitate a deeper understanding of its own biology but also provide valuable tools for studying the cellular pathways it modulates.
Integration of High-Throughput Screening in Discovery of this compound Analogues
High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of compounds for a specific biological activity. researchgate.net HTS can be integrated into the this compound research program to accelerate the discovery of new analogs with improved therapeutic properties. pharmtech.com Large chemical libraries, including those derived from combinatorial synthesis and natural product extracts, can be screened for their ability to mimic or enhance the activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
